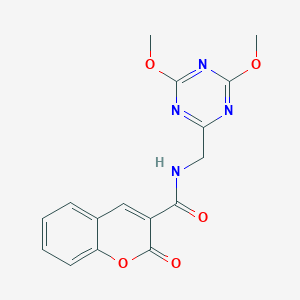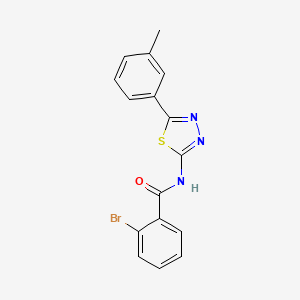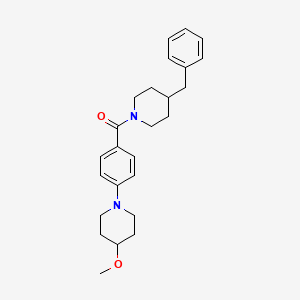amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione CAS No. 1005068-83-6](/img/structure/B2702893.png)
4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C15H11ClF3N3O3 and its molecular weight is 373.72. The purity is usually 95%.
BenchChem offers high-quality 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Psychotropic and/or Anti-HIV Agents
Research has synthesized amino derivatives of this compound, expecting to find antipsychotic and/or anti-HIV activity. The molecular structure of these derivatives was confirmed through X-ray structure analysis, and their cytotoxicity and anti-HIV activity were evaluated (Kossakowski, Wojciechowska, & Kozioł, 2006).
Potential Beta-Adrenolytics
Another study synthesized aminoalkanol derivatives of this compound, evaluating their pharmacological profile for affinities at beta-adrenoceptors. The compounds exhibited modest affinity, suggesting potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006).
Urea and Thiourea Derivatives for CNS Activity
Urea and thiourea derivatives of this chemical structure were prepared, with specific derivatives tested for pharmacological activity on the animal central nervous system (CNS). These compounds were evaluated for their cytotoxicity, anti-HIV-1 activity, and antimicrobial activity against certain bacteria and fungi (Struga et al., 2007).
Synthesis of Nα-Urethane-Protected β- and γ-Amino Acids
A study highlighted an efficient "one-pot" procedure to synthesize Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) from this compound, achieving excellent yields and purities. This method signifies the compound's utility in preparing biochemically significant amino acids (Cal et al., 2012).
Serotonin Receptor Activity
The compound's derivatives were investigated for their serotonin 5-HT1A and 5-HT2A receptor affinities, identifying potent 5-HT1A ligands and suggesting their importance in designing drugs targeting serotonin receptors (Obniska et al., 2006).
Molecular Structure and Chemical Reactivity
A comprehensive study on the molecular structure, chemical reactivity, and docking studies of a specific derivative highlighted its potential in treating cardiovascular and cerebrovascular diseases, demonstrating the compound's versatility in drug design and pharmacological research (Ranjith et al., 2022).
properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O3/c1-21(12-7(16)4-6(5-20-12)15(17,18)19)22-13(23)10-8-2-3-9(25-8)11(10)14(22)24/h2-5,8-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLJGIWRIFOWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C4C=CC(C3C2=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)



![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)


![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)
![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)
